molecular formula C11H20O2 B024723 1-Octen-3-YL propionate CAS No. 107697-91-6

1-Octen-3-YL propionate

Cat. No.: B024723
CAS No.: 107697-91-6
M. Wt: 184.27 g/mol
InChI Key: JXIWFCAUMLSOOO-UHFFFAOYSA-N
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Description

1-Octen-3-YL propionate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . . This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

1-Octen-3-YL propionate can be synthesized through various methods. One common synthetic route involves the esterification of 1-Octen-3-ol with propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to yield the desired ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Octen-3-YL propionate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur, where the propionate group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 can yield 1-Octen-3-oic acid, while reduction with NaBH4 can produce 1-Octen-3-ol .

Mechanism of Action

The mechanism of action of 1-Octen-3-YL propionate involves its interaction with specific molecular targets and pathways. In plants, it is formed from its primeveroside through hydrolysis, which is triggered by mechanical wounding. This process is highly specific and involves enzymes that liberate the volatile 1-Octen-3-ol, which then acts as a signaling molecule to mediate defense responses . The exact molecular targets and pathways in other organisms are still under investigation, but its role as a signaling molecule is well-documented.

Comparison with Similar Compounds

1-Octen-3-YL propionate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of volatility and stability, which makes it valuable in various applications.

Properties

IUPAC Name

oct-1-en-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWFCAUMLSOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024598
Record name 1-Octen-3-yl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63156-02-5
Record name 1-Octen-3-yl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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